(1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
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Overview
Description
The compound “(1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate” is a complex organic molecule that features multiple functional groups, including acetamido, diacetoxy, fluoro, and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the acetamido group: This step may involve the reaction of an amine with acetic anhydride or acetyl chloride.
Acetylation of hydroxyl groups: The hydroxyl groups can be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The acetamido and methoxycarbonyl groups can be oxidized under strong oxidizing conditions.
Reduction: The fluoro group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the acetamido and fluoro groups suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. The fluoro group is often found in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-chloro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
- (1S,2R)-1-((2R,3S,4R,6S)-3-Acetamido-4,6-diacetoxy-5-bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
Uniqueness
The uniqueness of the compound lies in the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds with different halogen substituents. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C22H30FNO14 |
---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
methyl (2S,4R,5S,6R)-5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20?,22+/m1/s1 |
InChI Key |
COXHVKPJIOSDPS-PLPOSAOFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C([C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Origin of Product |
United States |
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